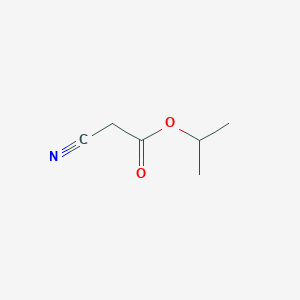

Isopropyl cyanoacetate

Número de catálogo B077066

Peso molecular: 127.14 g/mol

Clave InChI: BESQLCCRQYTQQI-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06271410B1

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), isopropanol (80 g; 1.33 mol) and methanesulfonic acid (1.00 g; 0.01 mol) were introduced into a 500 ml flask. The mixture was slowly heated to a maximum of 105° C. while collecting distillates at 77-80° C. Additional isopropanol (220 g; 3.67 mol) was added to maintain the flask at 105-110° C. and the collection of distillates was continued at 77-80° C. After distilling off the unreacted isopropanol, the isopropyl cyanoacetate (bp 100° C./20 mm Hg) was collected as a clear liquid. The yield was 120 g (94.5% of theoretical and its purity was >99% (GC assay).

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][C:4]([OH:6])=[O:5])#[N:2].[CH:7](O)([CH3:9])[CH3:8].CS(O)(=O)=O>>[C:1]([CH2:3][C:4]([O:6][CH:7]([CH3:9])[CH3:8])=[O:5])#[N:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

85.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)O

|

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

while collecting distillates at 77-80° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the flask at 105-110° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the collection of distillates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was continued at 77-80° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After distilling off the unreacted isopropanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the isopropyl cyanoacetate (bp 100° C./20 mm Hg) was collected as a clear liquid

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(#N)CC(=O)OC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |